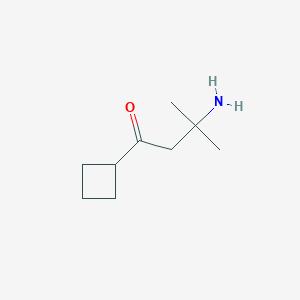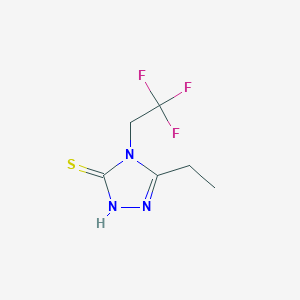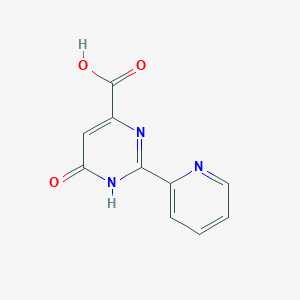
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrimidine derivative under basic conditions. One common method involves the use of sodium hydroxide as a base and ethanol as a solvent. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography until completion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine and pyrimidine rings can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of halogenated, alkylated, or nitrated derivatives.
科学的研究の応用
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and coordination complexes.
作用機序
The mechanism of action of 6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-YL)pyrimidine-4-carboxylic acid: Lacks the hydroxyl group at the 6-position.
6-Hydroxy-2-(pyridin-2-YL)pyrimidine: Lacks the carboxylic acid group at the 4-position.
2-(Pyridin-2-YL)pyrimidine: Lacks both the hydroxyl group at the 6-position and the carboxylic acid group at the 4-position.
Uniqueness
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid is unique due to the presence of both the hydroxyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for the formation of a wide range of derivatives with diverse applications in various fields.
特性
分子式 |
C10H7N3O3 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC名 |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-8-5-7(10(15)16)12-9(13-8)6-3-1-2-4-11-6/h1-5H,(H,15,16)(H,12,13,14) |
InChIキー |
VZAHIDKEGSCWOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


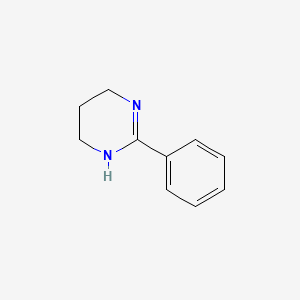
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
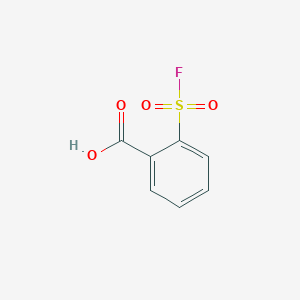


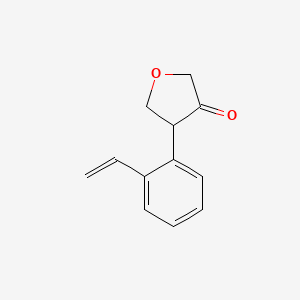
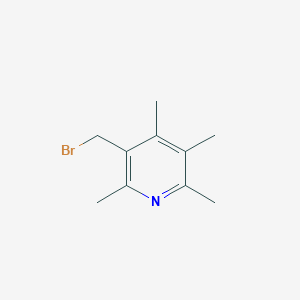
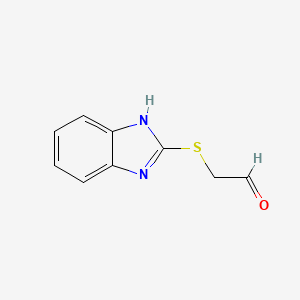
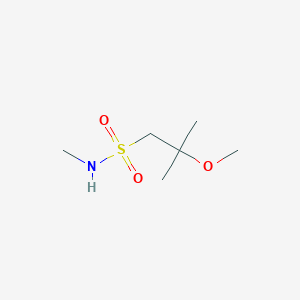
![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)
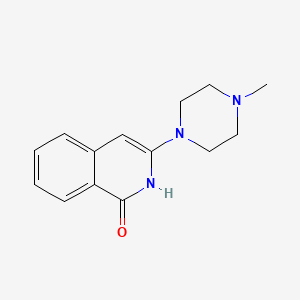
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
